2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol
Description
Properties
IUPAC Name |
2-[(4-sulfanylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVORBMHKMUYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-aminothiophenol and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Schiff bases, including 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of similar Schiff bases showed broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of Schiff bases has been a focal point in recent research. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. For example, derivatives were tested in vitro and demonstrated significant inhibition of cell growth in colon and breast cancer cells, with IC50 values often below 20 µM .
Case Study: Synthesis and Evaluation
A notable study synthesized a series of Schiff bases, including those similar to the compound , and evaluated their biological activity. The synthesized compounds were characterized using spectroscopic methods (NMR, FTIR) and were found to possess notable anticancer activity through apoptotic pathways .
Material Science Applications
Catalysts in Organic Reactions
this compound has been employed as a catalyst in various organic reactions. Its ability to facilitate reactions such as oxidation and reduction processes has been documented. For example, it was utilized in the synthesis of azo dyes, showcasing its effectiveness as a starting material for complex organic synthesis .
Electrochemical Applications
Recent studies have explored the electrochemical properties of this compound when used in modified electrodes for the detection of biomolecules like dopamine. The compound exhibited electrocatalytic activity that could be harnessed for biosensing applications .
Environmental Science Applications
Heavy Metal Ion Detection
Schiff bases are also being researched for their ability to detect heavy metal ions in environmental samples. This compound can form stable complexes with metal ions, making it useful for environmental monitoring and remediation strategies .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC values < 50 µg/mL against various bacteria |
| Anticancer Properties | IC50 < 20 µM against colon and breast cancer cells | |
| Material Science | Catalysts in Organic Reactions | Effective in synthesizing azo dyes |
| Electrochemical Sensors | Electrocatalytic activity for dopamine detection | |
| Environmental Science | Heavy Metal Ion Detection | Stable complex formation with metal ions |
Mechanism of Action
The mechanism of action of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the imino group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of Schiff bases are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Coordination Chemistry
- Metal Complexation: Chloro- and nitro-substituted Schiff bases form stable complexes with metals like Sn(IV), Co(II), and Cu(II), often adopting six-coordinate geometries .
- Thermal Stability : Morpholinyl-substituted derivatives exhibit thermal degradation temperatures up to 300°C, as shown by thermogravimetric analysis (TGA) . The sulfanyl group’s lower thermal stability (compared to nitro or morpholinyl groups) might limit high-temperature applications.
Corrosion Inhibition
- Efficiency: Schiff bases with multiple coordination sites, such as 2,2'-{iminobis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol (Compound III in ), achieve 93% inhibition efficiency at 10⁻² M in acidic media . The sulfanyl group’s lone pairs could enhance adsorption on metal surfaces, though direct comparisons require experimental validation.
Computational and Spectroscopic Insights
- DFT Studies: Computational analyses of chloro- and nitro-substituted analogues reveal that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity .
- Spectroscopic Characterization : IR and NMR data for tin(IV) complexes of chloro-substituted Schiff bases confirm imine (–C=N–) coordination at ~1600 cm⁻¹ and deshielded aromatic protons . Similar shifts are expected for the sulfanyl analogue.
Biological Activity
The compound 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol , also known as a Schiff base, has garnered attention in recent years due to its diverse biological activities. Schiff bases are known for their ability to form complexes with metal ions, which can enhance their biological efficacy. This article delves into the biological activities associated with this specific compound, focusing on its cytotoxicity, antibacterial properties, and potential applications in medical treatments.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenolic group and an imine linkage, contributing to its reactivity and biological interactions.
Cytotoxicity
Research indicates that Schiff bases, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related Schiff base compounds demonstrated lethal dose (LD50) values of less than 1 μg/ml in brine shrimp cytotoxicity assays, indicating strong antitumor activity . Further investigations revealed half-maximal inhibitory concentration (IC50) values of 14.20 and 4.54 μg/ml against specific cancer cell lines, suggesting potential for use in chemoprevention strategies .
Antibacterial Properties
The antibacterial activity of Schiff bases and their metal complexes has been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited notable activity against Staphylococcus aureus and Escherichia coli in vitro, with enhanced activity attributed to its lipophilic nature and ability to penetrate bacterial membranes .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Limited |
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Protection : The compound has been shown to protect DNA from hydroxyl radicals in a concentration-dependent manner, which may contribute to its antitumor effects .
- Metal Complexation : The formation of metal complexes with this Schiff base enhances its bioactivity by increasing lipophilicity and facilitating membrane penetration .
- Antioxidant Activity : The presence of phenolic groups provides antioxidant properties that can mitigate oxidative stress in cells, further supporting its therapeutic potential .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Activity : In a controlled study involving human breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7), the compound demonstrated significant antiproliferative effects compared to standard treatments .
- Antibacterial Screening : A systematic screening of various Schiff bases including this compound indicated a broad spectrum of antibacterial activity, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between 4-sulfanylbenzaldehyde and 2-aminophenol. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance imine formation due to their ability to stabilize intermediates .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl oxygen, increasing electrophilicity.
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or tautomeric byproducts .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (typically 1:1 aldehyde:amine) to minimize side reactions.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles (e.g., C=N imine linkage at ~122.2°) and confirms the (1E)-configuration .
- FT-IR Spectroscopy : Identifies key functional groups (e.g., O–H stretch ~3400 cm⁻¹, C=N stretch ~1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR detects aromatic protons and imine proton (δ ~8.5 ppm); ¹³C NMR confirms the C=N carbon (δ ~150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₁NOS) .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic observations regarding tautomeric equilibria be resolved?
- Methodological Answer : Tautomerism (e.g., enol-imine vs. keto-amine forms) can be investigated via:
- Variable-Temperature NMR : Monitor chemical shift changes to detect dynamic equilibria .
- Computational Chemistry : Density Functional Theory (DFT) calculates relative stability of tautomers and predicts spectroscopic signatures .
- UV-Vis Spectroscopy : Compare experimental λ_max with simulated spectra from time-dependent DFT (TD-DFT) to identify dominant tautomers .
- Crystallographic Refinement : Analyze residual electron density maps to rule out disorder or mixed tautomeric states .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this Schiff base?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs), elucidating nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with stability and charge-transfer potential .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., sulfanyl and phenolic groups) for metal coordination or hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational flexibility in biological or environmental systems .
Q. What experimental designs are critical for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and sorption to soil/water matrices.
- Biotic Studies : Use OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀) and biodegradation tests (e.g., modified Sturm test).
- Tiered Risk Assessment : Combine persistence (P), bioaccumulation (B), and toxicity (T) metrics (PBT criteria) with species sensitivity distributions (SSDs) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity, and what statistical methods validate these modifications?
- Methodological Answer :
- Systematic Modifications : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and evaluate antimicrobial or anticancer activity .
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess potency .
- Validation : Cross-validate results with blind assays or orthogonal biological targets to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
